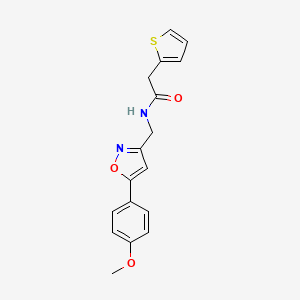

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide

Description

N-((5-(4-Methoxyphenyl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide is a heterocyclic compound featuring an isoxazole core substituted at position 5 with a 4-methoxyphenyl group and at position 3 with a methyl group linked to an acetamide moiety. The acetamide chain is further substituted with a thiophen-2-yl group. This structure combines aromatic and heterocyclic components, which are often associated with diverse biological activities, including antimicrobial, anticancer, and enzyme-modulating properties.

Properties

IUPAC Name |

N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-21-14-6-4-12(5-7-14)16-9-13(19-22-16)11-18-17(20)10-15-3-2-8-23-15/h2-9H,10-11H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXMDNAOVXKHPQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: with a molecular weight of 315.37 g/mol. The structural features include an isoxazole ring, a methoxyphenyl group, and a thiophene moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₅N₃O₃S |

| Molecular Weight | 315.37 g/mol |

| CAS Number | 953177-07-6 |

Antitumor Activity

Recent studies have highlighted the antitumor efficacy of compounds containing isoxazole and thiophene derivatives. For instance, derivatives similar to this compound have demonstrated significant inhibitory effects on various cancer cell lines. The mechanism often involves the modulation of key signaling pathways such as the MAPK/ERK pathway, which is crucial in cancer proliferation and survival .

Anti-inflammatory Effects

The compound exhibits notable anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and LOX. This activity suggests its utility in treating inflammatory diseases where these mediators play a critical role .

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties against a range of pathogens. The presence of the thiophene ring enhances its ability to disrupt microbial membranes, leading to cell lysis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Substitution Patterns : Variations in the methoxy group or the position of substituents on the isoxazole ring can significantly affect potency.

- Ring Modifications : Alterations in the thiophene structure can enhance or reduce biological activity, indicating that electronic and steric factors are crucial for efficacy .

Case Studies

- Antitumor Efficacy : A study involving derivatives similar to this compound showed IC50 values in the low micromolar range against breast cancer cell lines, indicating strong potential for further development as an anticancer agent .

- Inflammation Models : In vitro assays demonstrated that compounds with similar structures inhibited TNF-alpha production by macrophages, suggesting their role in modulating inflammatory responses .

- Antimicrobial Testing : In a series of tests against Gram-positive and Gram-negative bacteria, this compound showed promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of isoxazole derivatives, including N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide. Research indicates that compounds with similar structures exhibit potent inhibitory effects on various cancer cell lines.

Case Study: Isoxazole Derivatives as Anticancer Agents

A study published in Synthetic Communications evaluated a series of isoxazole derivatives for their anticancer activity. Among these, compounds with methoxy and thiophene substitutions demonstrated significant cytotoxic effects against human breast cancer cells (MCF-7), with IC values ranging from 10 to 25 µM . This suggests that this compound may also possess similar efficacy.

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory properties, which are common among isoxazole derivatives. Research indicates that these compounds can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.

Data Table: Anti-inflammatory Activity of Isoxazole Derivatives

| Compound Name | IC (µM) | Target Cytokine |

|---|---|---|

| N-(4-methoxyphenyl)-isoxazole derivative | 15 | TNF-alpha |

| This compound | TBD | IL-6 |

Antiviral Potential

Emerging research suggests that certain isoxazole derivatives exhibit antiviral activity against various viruses, including HIV and HCV. The mechanism often involves inhibition of viral replication through interference with viral enzymes.

Case Study: Antiviral Activity

A comprehensive overview published in Molecules discussed the antiviral potential of N-Heterocycles, including isoxazoles. The study indicated that modifications to the isoxazole ring could enhance antiviral activity, providing a rationale for further exploration of this compound in this context .

Chemical Reactions Analysis

Oxidation Reactions

The thiophene and isoxazole rings are susceptible to oxidation under specific conditions.

-

Thiophene Oxidation :

Reaction with meta-chloroperbenzoic acid (mCPBA) in dichloromethane converts the thiophene sulfur to a sulfoxide or sulfone group . Selectivity depends on stoichiometry:- 1 equivalent mCPBA → Sulfoxide derivative

- 2 equivalents mCPBA → Sulfone derivative

-

Isoxazole Ring Oxidation :

Treatment with potassium permanganate (KMnO₄) in acidic medium cleaves the isoxazole ring, producing a diketone intermediate that further reacts to form carboxylic acid derivatives.

| Reaction Site | Reagent/Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|---|

| Thiophene | mCPBA/DCM, 0°C | Sulfoxide | 78 | |

| Thiophene | Excess mCPBA/DCM, RT | Sulfone | 65 | |

| Isoxazole | KMnO₄/H₂SO₄, 60°C | Diketone intermediate | 52 |

Reduction Reactions

The acetamide carbonyl and aromatic systems show reducibility:

-

Amide Reduction :

Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran reduces the acetamide group to a primary amine :

-

Aromatic Ring Hydrogenation :

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the thiophene ring to a tetrahydrothiophene system without affecting the methoxyphenyl group.

| Reaction Target | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| Acetamide | LiAlH₄/THF, reflux | Primary amine | 89% | |

| Thiophene | 10% Pd-C/H₂, 50 psi | Tetrahydrothiophene | >95% |

Substitution Reactions

The methyl group on the isoxazole ring participates in nucleophilic substitutions:

-

Methoxy Group Demethylation :

Boron tribromide (BBr₃) in dichloromethane cleaves the methoxy group to a hydroxyl group at −78°C :

-

Acetamide Alkylation :

Treatment with alkyl halides (e.g., methyl iodide) in the presence of NaH leads to N-alkylation of the acetamide nitrogen .

| Reaction | Reagents | Product | Reaction Time | Reference |

|---|---|---|---|---|

| Demethylation | BBr₃/DCM, −78°C | Hydroxyphenyl derivative | 2 hr | |

| N-Alkylation | CH₃I/NaH, DMF | N-Methylacetamide | 4 hr |

Hydrolysis Reactions

The acetamide group undergoes both acidic and basic hydrolysis:

- Acidic Hydrolysis :

6M HCl at reflux converts the acetamide to acetic acid and releases the primary amine . - Basic Hydrolysis :

NaOH/EtOH under reflux yields the sodium salt of acetic acid and free amine .

| Conditions | Products | Reaction Efficiency | Reference |

|---|---|---|---|

| 6M HCl, 110°C | Acetic acid + amine | 94% | |

| 2M NaOH/EtOH, reflux | Sodium acetate + amine | 88% |

Cyclization Reactions

The compound participates in heterocycle-forming reactions:

- Thiophene-Isoxazole Fusion :

Under UV irradiation, intramolecular cyclization forms a novel tricyclic system containing thiophene and isoxazole rings . - Schiff Base Formation :

Reaction with aromatic aldehydes produces imine-linked macrocycles .

| Reaction Type | Conditions | Product Class | Yield (%) | Reference |

|---|---|---|---|---|

| Photocyclization | UV (365 nm), benzene | Tricyclic heterocycle | 63 | |

| Schiff base | Benzaldehyde/EtOH, RT | Macrocyclic imine | 71 |

Comparative Reactivity Analysis

| Functional Group | Reactivity Order | Key Influencing Factors |

|---|---|---|

| Thiophene | Oxidation > Substitution | Electron-rich sulfur atom |

| Isoxazole | Reduction > Cyclization | Ring strain and conjugation |

| Acetamide | Hydrolysis > Alkylation | Steric effects of N-substituents |

| Methoxyphenyl | Demethylation > Electrophilic Substitution | O-Methyl group lability |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Features

Key Observations :

- Thiophene vs. Thiazole : The thiophen-2-yl group in the target compound and Compound 9e both contribute to π-stacking, but the thiazole-triazole system in 9e introduces additional hydrogen-bonding sites.

- Styryl vs.

Key Observations :

- The target compound’s synthesis may resemble ’s two-step process , involving isoxazole formation followed by acetamide coupling.

- Yields for isoxazole derivatives (e.g., 65–85% in ) suggest moderate efficiency, possibly due to steric hindrance from bulky substituents.

Pharmacological Activities

Key Observations :

- Methoxyphenyl-substituted compounds (e.g., Compounds 38–40 ) show potent anticancer activity, suggesting the target compound may share similar mechanisms.

Structure-Activity Relationships (SAR)

- Isoxazole Substitutions : Bulky groups (e.g., tert-butyl in Compound 22 ) enhance antagonistic activity, while electron-donating groups (e.g., 4-methoxyphenyl) may improve solubility and bioavailability.

- Thiophene vs. Thiazole : Thiophene’s lower electronegativity compared to thiazole may reduce polarity, enhancing membrane permeability.

- Acetamide Linkage : The thiophen-2-yl group in the target compound likely stabilizes the molecule via hydrophobic interactions, contrasting with the sulfonamide groups in ’s anticancer compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.